4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Description
4-((1-(2-Chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a quinazoline-derived compound featuring a 2-chlorobenzyl substituent, dimethoxy groups at positions 6 and 7 of the quinazoline ring, and an N-isopropyl benzamide moiety. The 2-chloro substituent may enhance lipophilicity and target binding compared to other halogen positions, while the dimethoxy groups could improve metabolic stability via electron donation .
Properties
Molecular Formula |
C28H28ClN3O5 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C28H28ClN3O5/c1-17(2)30-26(33)19-11-9-18(10-12-19)15-32-27(34)21-13-24(36-3)25(37-4)14-23(21)31(28(32)35)16-20-7-5-6-8-22(20)29/h5-14,17H,15-16H2,1-4H3,(H,30,33) |
InChI Key |
IDVRAFQUEUKRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 6,7-Dimethoxyquinazolin-4(3H)-one
Method A :
-
Conditions : Reflux in acetic acid with DMF-DMA (N,N-dimethylformamide dimethylacetal) at 80°C for 18 hours.
Method B :
Chlorination to 2-Chloro-6,7-Dimethoxyquinazolin-4-one
N-Alkylation with 2-Chlorobenzyl Group
The 2-chlorobenzyl moiety is introduced via alkylation of the quinazolinone nitrogen.
Procedure
Characterization
-
¹H-NMR (Acetone-d₆): δ 7.53 (s, 1H, quinazolinone-H), 7.25 (s, 1H, quinazolinone-H), 4.55 (s, 2H, -CH₂-).
Functionalization at the 3-Position
The methyl group at position 3 is introduced via nucleophilic substitution or alkylation.
Alkylation with Chloromethyl Group
-
Reactants : 1-(2-Chlorobenzyl)-6,7-dimethoxyquinazolin-4-one and chloromethylating agent (e.g., CH₂Cl₂).
Coupling with N-Isopropylbenzamide
The final step involves coupling the functionalized quinazolinone with N-isopropylbenzamide.
Amide Bond Formation
Purification
Optimization and Challenges
Key Challenges
Improved Methods
-
One-Pot Synthesis : Combines cyclization and alkylation steps using SBA-Pr-SO₃H as a heterogeneous catalyst.
-
Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 5 minutes at 110°C).
Summary of Synthetic Routes
Analytical Data Validation
-
Mass Spectrometry : Molecular ion peak at m/z 545.59 [M+H]⁺.
-
HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water).
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The quinazoline core is a common scaffold in drug design, and modifications to this structure could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the quinazoline core suggests it could inhibit kinases or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Halogen Position: The 2-chloro substituent in the target compound likely induces stronger van der Waals interactions with hydrophobic protein pockets compared to the 3-chloro isomer (), which may face steric challenges in binding .
- Amide Chain : The N-isopropyl group in the target compound balances lipophilicity and solubility better than the N-(3-methoxypropyl) chain (), which introduces polarity via the ether oxygen. The N-isobutyl acetamide in may confer faster metabolic clearance due to the acetamide’s susceptibility to hydrolysis .
Table 2: Spectroscopic Data from Analogues
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural parallels suggest:
- Kinase Inhibition : The quinazoline scaffold is common in EGFR inhibitors (e.g., gefitinib). The 2-chloro and dimethoxy groups may enhance binding to ATP pockets .
- Metabolic Stability: Dimethoxy groups likely reduce CYP450-mediated metabolism, extending half-life compared to non-substituted analogs .
Biological Activity
The compound 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic molecule that belongs to the class of benzamide derivatives. Its unique structure incorporates a quinazolinone core that has been associated with various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 538.0 g/mol. The presence of the 6,7-dimethoxy substituents on the quinazolinone core enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H28ClN3O6 |
| Molecular Weight | 538.0 g/mol |
| CAS Number | 1189436-55-2 |
Anticancer Activity
Research indicates that compounds with similar structural features to 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Quinazolines are known to target multiple signaling pathways involved in cell growth and apoptosis. For instance, they can inhibit kinases that are crucial for tumor growth and survival.
- Case Study : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Antibacterial Activity
The antibacterial potential of benzamide derivatives is well documented. The compound's structure suggests possible interactions with bacterial enzymes or receptors:
- In vitro Studies : Compounds similar to this benzamide have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with a chlorobenzyl moiety exhibited high efficacy against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have been explored in several studies:
- COX Inhibition : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For instance, compounds showed IC50 values ranging from 0.52 μM to 22.25 μM for COX-II inhibition.
Structure-Activity Relationship (SAR)
The biological activity of 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups on the benzamide moiety has been correlated with enhanced activity against certain biological targets.
- Comparative Analysis : Similar compounds such as N-butyl derivatives have been studied for their binding affinity and selectivity towards specific receptors.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with triazole or quinazolinone precursors under reflux conditions. Key steps include:
- Reagent selection : Use glacial acetic acid as a catalyst for benzaldehyde coupling (e.g., 2-chlorobenzyl derivatives) .
- Solvent optimization : Absolute ethanol or DMF is preferred for solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
- Monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorobenzyl and isopropyl groups) .
- Mass spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H]+ ion) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~600 cm⁻¹) stretches .
- Melting point analysis : Consistency with literature values (e.g., 260–265°C) confirms purity .
Basic: What methodologies are used for initial biological activity screening?
Answer:
Primary screens focus on target engagement and phenotypic assays:
- In vitro binding assays : Radioligand displacement or fluorescence polarization for GABAA receptor affinity (IC₅₀ calculations) .
- Anticonvulsant models : PTZ-induced seizures in mice (dose-dependent latency to clonic seizures) .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to rule out non-specific effects .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Answer:
- Substituent variation : Synthesize derivatives with halogen (Cl, Br), alkyl (methyl, isopropyl), or electron-donating groups (methoxy) at the benzyl or quinazolinone positions .
- Biological testing : Compare IC₅₀ values across analogs (e.g., 3e: 4-Bromophenyl vs. 3f: Phenethyl) .
- Computational docking : Map substituent effects to binding pockets (e.g., AutoDock Vina for GABAA receptor models) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Variable control : Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration) .
- Statistical validation : Use ANOVA to assess batch-to-batch variability or inter-lab differences .
- Orthogonal assays : Cross-validate with electrophysiology (e.g., patch-clamp for ion channel activity) .
Advanced: What in vivo models are appropriate for efficacy and toxicity studies?
Answer:
- Rodent models : PTZ-induced seizures (dose range: 10–50 mg/kg, i.p.) for anticonvulsant efficacy .
- Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .
- Toxicology : Histopathology and serum biomarkers (ALT/AST) after 14-day repeated dosing .
Advanced: How to integrate computational docking with experimental data?
Answer:
- Target selection : Use homology models of GABAA receptors (PDB: 6HUP) for docking .
- Free energy calculations : MM-GBSA scores correlate with experimental IC₅₀ values .
- Mutagenesis validation : Test key residues (e.g., α1-subunit His102) predicted to interact .
Advanced: What strategies elucidate reaction mechanisms for novel derivatives?
Answer:
- Kinetic studies : Vary reaction time/temperature to identify rate-limiting steps (e.g., Arrhenius plots) .
- Isotopic labeling : ¹⁸O-tracing in carbonyl groups to track dioxo-quinazolinone formation .
- DFT calculations : Simulate transition states for benzyl coupling reactions (e.g., Gaussian 16) .
Advanced: How to address solubility and formulation challenges?
Answer:
- Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for in vivo dosing .
- Prodrug design : Introduce phosphate esters at the amide group for aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .
Advanced: What methods assess oxidative stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
